molecular formula C14H19NO3 B12999205 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B12999205
M. Wt: 249.30 g/mol
InChI Key: KQFLJZLLAXDXMY-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a 4-ethoxyphenyl substituent at the 4-position and a methyl group at the 1-position of the pyrrolidine ring. This compound is of interest in medicinal and materials chemistry due to its structural versatility, which allows for modifications to optimize physicochemical properties and biological activity. Its synthesis typically involves hydrolysis of ester intermediates under basic conditions (e.g., NaOH in MeOH-H₂O), yielding carboxylic acid derivatives with variable purity and yields depending on substituents .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO3/c1-3-18-11-6-4-10(5-7-11)12-8-15(2)9-13(12)14(16)17/h4-7,12-13H,3,8-9H2,1-2H3,(H,16,17)

InChI Key

KQFLJZLLAXDXMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CN(CC2C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 4-ethoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The ethoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to analogs with modifications to the phenyl ring substituents, pyrrolidine/core heterocycle, and additional functional groups. Key examples include:

Key Observations

Substituent Effects on Physicochemical Properties: Ethoxy vs. Ureido-Linked Modifications: Compounds like 14{2,6} and 14{2,7} incorporate ureido moieties, which introduce hydrogen-bonding capabilities and steric bulk, impacting binding interactions and synthetic yields (70% vs. 60%) .

Core Heterocycle Modifications: Pyrrolidine vs. 5-Oxo Functionalization: The 5-oxo group in introduces a ketone, increasing polarity and reactivity compared to the target compound’s unmodified pyrrolidine .

Synthetic Challenges :

  • Purity variations (e.g., 14{2,6} at >99% vs. 14{5,6} at 16%) suggest that bulkier substituents (e.g., 1-methyl-1H-pyrrol-2-yl) complicate purification .
  • Hydrolysis methods () are broadly applicable but yield-dependent on substituent stability under basic conditions .

Electronic and Steric Considerations

  • Halogen Substitutions : Chloro, bromo, and fluoro analogs () exhibit distinct electronic effects. Fluorine’s electronegativity may enhance metabolic stability, while bromo groups increase molecular weight and steric hindrance .
  • Aminoethyl Chains: The compound in features an amino group, enabling salt formation and improved solubility but requiring protection during synthesis .

Biological Activity

4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrrolidine ring with an ethoxyphenyl substitution and a carboxylic acid functional group, suggests various mechanisms of action that may influence enzymatic and receptor interactions.

Chemical Structure and Properties

The chemical formula for 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is C15_{15}H19_{19}NO3_{3}. The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The carboxylic acid moiety is crucial for hydrogen bonding interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The ethoxyphenyl group enhances binding affinity to hydrophobic pockets in proteins, while the carboxylic acid facilitates hydrogen bonding with amino acids, modulating enzymatic activity or receptor function.

Key Mechanisms:

  • Enzyme Inhibition : Studies show that the compound inhibits specific enzymes, which may lead to therapeutic effects in conditions such as inflammation or cancer.
  • Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing physiological processes such as appetite regulation and stress responses.

Biological Activities

Research indicates that 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Its interaction with neuropeptide systems may provide protective effects against neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications in the structure can significantly alter its potency and selectivity.

ModificationEffect on Activity
Ethoxy group presenceEnhances lipophilicity and binding affinity
Carboxylic acid positionCritical for receptor interactions
Variations in phenyl substituentsAlters electronic properties affecting receptor binding

Case Studies

  • Enzyme Inhibition Study :
    A study investigated the inhibitory effects of 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid on specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at concentrations below 10 µM, suggesting therapeutic potential in metabolic disorders.
  • Anticancer Research :
    In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Neuroprotective Research :
    Animal models assessing the impact of the compound on stress-induced behaviors revealed a decrease in anxiety-like symptoms, indicating potential applications in treating anxiety disorders.

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